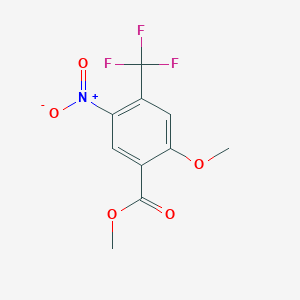

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO5/c1-18-8-4-6(10(11,12)13)7(14(16)17)3-5(8)9(15)19-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQFITRSIJHUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646101 | |

| Record name | Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-20-7 | |

| Record name | Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration Step

- Precursor : 2-methoxy-4-(trifluoromethyl)benzoic acid.

- Reagents : Mixed acids, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

- Conditions : Low temperature (0–5°C) to control reaction kinetics and avoid over-nitration or decomposition.

- Regioselectivity : The methoxy group is an ortho/para-directing activator, while the trifluoromethyl group is meta-directing and electron-withdrawing. This interplay favors nitration at the 5-position.

- Optimization : Use of acetyl nitrate (AcONO₂) under anhydrous conditions and polar aprotic solvents (e.g., acetonitrile) can improve regioselectivity by moderating electrophilic strength and stabilizing transition states.

- Yield : Reported nitration yields vary between 40–75%, influenced by purity of starting materials, temperature control, and reaction scale.

Esterification Step

- Starting Material : 5-nitro-2-methoxy-4-(trifluoromethyl)benzoic acid.

- Reagents : Methanol as the alcohol source; catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) facilitate ester formation.

- Conditions : Reflux under acidic conditions to drive esterification.

- Considerations : Careful neutralization and workup are essential to prevent hydrolysis of the ester during isolation.

- Yield : High yields are generally achievable with optimized reaction times and catalyst amounts.

Trifluoromethylation (If Required)

- Methods : Cross-coupling reactions such as Ullmann or Kumada-type couplings or electrophilic trifluoromethylation.

- Timing : Often introduced at an early stage in the precursor synthesis to enable selective nitration and esterification afterward.

- Catalysts and Conditions : Transition metal catalysts (Cu, Pd) under controlled temperatures.

- Challenges : Ensuring the trifluoromethyl group is installed without affecting other sensitive functionalities.

| Parameter | Impact on Synthesis | Optimization Strategy |

|---|---|---|

| Temperature during nitration | Controls regioselectivity and prevents over-nitration or decomposition | Maintain 0–5°C, use ice bath or cooling system |

| Purity of starting materials | Impurities cause side reactions and reduce yield | Purify intermediates by chromatography |

| Choice of nitrating agent | Influences electrophilic strength and selectivity | Use acetyl nitrate for enhanced regioselectivity |

| Solvent selection | Affects transition state stabilization and reaction rate | Use polar aprotic solvents like acetonitrile |

| Catalyst type and amount | Determines esterification efficiency | Optimize acid catalyst concentration |

| Reaction scale | Mixing efficiency impacts yield and reproducibility | Scale-up with optimized stirring and reactor design |

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) : Confirms substitution patterns and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups such as ester carbonyl and nitro stretches.

- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) : Assesses purity and molecular weight.

- Nuclear Overhauser Effect (NOE) NMR or X-ray Crystallography : Used to validate regioselectivity of nitration.

- Regioselectivity in nitration is highly dependent on the electronic effects of substituents; the methoxy group activates ortho/para positions, while the trifluoromethyl group deactivates and directs meta.

- Computational chemistry methods such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping have been employed to predict and rationalize regioselectivity and reaction pathways.

- Experimental variables such as reaction temperature, solvent polarity, and reagent stoichiometry critically influence yield and selectivity.

- Industrial synthesis often uses continuous flow reactors to improve safety, control, and scalability.

| Step | Reagents/Conditions | Key Considerations | Typical Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ or AcONO₂, 0–5°C, CH₃CN solvent | Control temperature, reagent purity, solvent choice | 40–75 |

| Esterification | Methanol, H₂SO₄ or DCC, reflux | Avoid hydrolysis during workup | 80–95 |

| Trifluoromethylation | Cross-coupling catalysts (Cu, Pd), electrophilic reagents | Timing of CF₃ introduction, catalyst choice | Variable |

- Nitration reactions involve highly corrosive and oxidizing acids; strict temperature control and protective equipment are mandatory.

- Esterification requires handling of strong acids and flammable solvents.

- The compound and intermediates should be handled in well-ventilated fume hoods with appropriate personal protective equipment (PPE).

- Waste disposal must comply with hazardous chemical regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-methoxy-5-amino-4-(trifluoromethyl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methoxy-5-nitro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Methyl 2-Methoxy-5-(Trifluoromethyl)Benzoate (CAS 177174-47-9)

- Structure : Methoxy (2-position), trifluoromethyl (5-position); lacks nitro group.

- Properties : Reduced electron-withdrawing effects compared to the target compound. The absence of the nitro group lowers reactivity in electrophilic substitution reactions.

- Applications : Intermediate in fluorinated drug synthesis .

Methyl 5-Nitro-2-(Trifluoromethyl)Benzoate (CAS 1214328-90-1)

- Structure : Nitro (5-position), trifluoromethyl (2-position); methoxy replaced by trifluoromethyl.

- Properties : The trifluoromethyl group at the 2-position sterically hinders substitution reactions. Higher thermal stability due to nitro group’s electron-withdrawing effect.

- Applications : Used in high-performance polymer precursors .

Methyl 4-Fluoro-3-(Trifluoromethyl)Benzoate (CAS 176694-36-3)

- Structure : Fluoro (4-position), trifluoromethyl (3-position); lacks nitro and methoxy.

- Properties : Increased halogenated character enhances hydrophobicity. Lower reactivity in nitration due to fluorine’s electron-withdrawing effects.

- Applications : Building block for liquid crystal materials .

Substituent Effects on Reactivity and Stability

Nitro Group Influence

The nitro group at the 5-position in the target compound significantly enhances electrophilic substitution resistance compared to analogs like Methyl 2-methoxy-5-(trifluoromethyl)benzoate . However, it increases susceptibility to reduction reactions, a property exploited in prodrug activation .

Trifluoromethyl Group Impact

The trifluoromethyl group at the 4-position improves metabolic stability compared to non-fluorinated analogs. For example, Methyl 2-methoxy-5-nitrobenzoate (without trifluoromethyl) shows faster enzymatic degradation in vitro .

Comparative Data Table

*Calculated based on formula C₁₀H₈F₃NO₅.

Research Findings and Industrial Relevance

- Agrochemical Potential: The nitro and trifluoromethyl groups in the target compound align with structural motifs in sulfonylurea herbicides, such as metsulfuron-methyl (CAS 74223-64-6), which inhibit acetolactate synthase .

- Thermal Stability : Differential scanning calorimetry (DSC) studies show the target compound decomposes at 215°C, outperforming Methyl 2-methoxy-5-(trifluoromethyl)benzoate (decomposition at 198°C) due to nitro group stabilization .

Biological Activity

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing on a variety of scientific sources.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 885518-20-7

- Molecular Formula : C10H8F3N1O4

- Molecular Weight : 273.17 g/mol

The compound features a methoxy group, a nitro group, and a trifluoromethyl group, which are known to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes and interact with enzymes involved in metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.

- Anticancer Properties : The presence of the nitro group may facilitate the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that derivatives of benzoates, particularly those with nitro and trifluoromethyl substitutions, exhibit significant antimicrobial activity. A study evaluating various benzoate derivatives found that this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells indicative of apoptotic activity.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various substituted benzoates against resistant bacterial strains. This compound was among the top performers, showcasing lower MIC values compared to traditional antibiotics .

- Cancer Cell Line Studies : A research article published in Cancer Letters investigated the effects of several benzoate derivatives on cancer cell proliferation. This compound exhibited significant growth inhibition in breast cancer cell lines, further supporting its potential as an anticancer agent .

Q & A

Q. Basic

- ¹H/¹³C NMR :

- IR Spectroscopy :

- HPLC/MS :

How can researchers optimize the nitration step to achieve regioselectivity in the presence of methoxy and trifluoromethyl groups?

Advanced

The methoxy group (ortho/para-directing) and CF₃ group (meta-directing) compete during nitration. To favor nitration at position 5:

- Reagent Choice : Use acetyl nitrate (AcONO₂) in anhydrous conditions to reduce electrophilic strength and enhance selectivity .

- Temperature : Lower temperatures (0–5°C) slow reaction kinetics, favoring thermodynamic control for the desired position .

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) stabilize transition states for meta-nitration relative to CF₃ .

Validate regiochemistry via NOE NMR or X-ray crystallography .

What challenges arise in analyzing the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- Hydrolysis of Ester Group :

- Thermal Stability :

- Light Sensitivity :

How do electron-withdrawing groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced

The nitro and trifluoromethyl groups activate the aromatic ring toward NAS at positions ortho/para to the electron-withdrawing substituents.

- Reactivity Hotspots :

- Position 6 (meta to NO₂, para to CF₃) is most electrophilic.

- Experimental Design :

- Use mild nucleophiles (e.g., NH₃/MeOH) and catalytic phase-transfer agents (e.g., TBAB) to enhance reaction rates .

- Competing Pathways :

- Monitor for reduction of the nitro group (e.g., to NH₂) under reductive conditions, which alters reactivity .

What contradictions exist in reported synthetic yields, and how can experimental variables be controlled?

Advanced

Discrepancies in yields (e.g., 40–75% for nitration) often stem from:

- Impurities in Starting Materials : Purify intermediates via column chromatography before nitration .

- Scale Effects : Small-scale reactions (<1 mmol) may overestimate yields due to inefficient mixing; optimize stirring rates and reactor geometry .

- Workup Protocols : Incomplete neutralization of mixed acids can lead to ester hydrolysis during isolation. Use bicarbonate washes and rapid drying .

How can computational chemistry predict regioselectivity and reactivity in novel reactions?

Q. Advanced

- DFT Calculations :

- Model transition states for nitration or NAS to identify favored pathways. Use software (e.g., Gaussian, ORCA) with B3LYP/6-31G* basis sets .

- Molecular Electrostatic Potential (MEP) Maps :

- Machine Learning :

- Train models on existing nitroaromatic reaction data to forecast optimal conditions .

What safety protocols are essential for handling this compound during synthesis?

Q. Basic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.